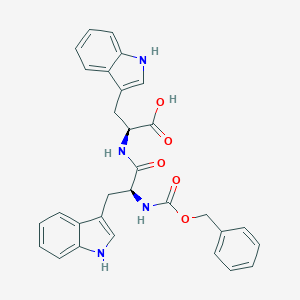

Z-Trp-trp-OH

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-trp-OH typically involves the coupling of N-[(Benzyloxy)carbonyl]-L-tryptophan with L-tryptophan. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole side chains of the tryptophan residues.

Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where it can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iron (II) sulfate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Oxidation: Oxidized tryptophan derivatives such as N-formylkynurenine and hydroxytryptophan.

Reduction: Reduced forms of the dipeptide.

Substitution: Substituted derivatives with modified functional groups.

科学的研究の応用

Peptide Synthesis

Z-Trp-Trp-OH serves as a crucial building block in peptide synthesis, which is essential for drug development and biological research. Its unique structure allows for the formation of complex peptides that can mimic natural hormones or neurotransmitters.

Neuroscience Research

Research involving this compound focuses on its role in neurotransmitter functions, particularly concerning tryptophan's conversion to serotonin. This application is vital for understanding mood disorders and potential treatments.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in treating various neurological conditions, including mood disorders. Its ability to interact with biological systems makes it a candidate for drug formulation.

| Therapeutic Area | Potential Applications |

|---|---|

| Mood Disorders | Investigated as a treatment option for depression and anxiety . |

| Neurological Conditions | Research into its efficacy as a neuroprotective agent . |

Biochemical Assays

This compound is utilized in biochemical assays to evaluate enzyme activity and protein interactions. It provides insights into cellular functions and mechanisms.

Cosmetic Formulations

This compound is being investigated for its potential benefits in skincare products, particularly for enhancing skin hydration and elasticity.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a substrate in enzymatic synthesis resulted in higher yields compared to traditional chemical methods due to its favorable kinetics when paired with specific proteases like chymotrypsin .

Case Study 2: Serotonin Modulation

Research published in a peer-reviewed journal highlighted how this compound influenced serotonin levels in animal models, suggesting its potential as an adjunct therapy for mood disorders .

作用機序

The mechanism of action of Z-Trp-trp-OH involves its interaction with specific molecular targets, primarily through the indole side chains of the tryptophan residues. These interactions can include cation-π interactions, hydrogen bonding, and hydrophobic interactions. The compound can modulate the activity of proteins and enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways .

類似化合物との比較

N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-OH): A single tryptophan residue with a benzyloxycarbonyl protecting group.

L-tryptophan: The basic amino acid without any protecting groups or modifications.

Comparison:

Z-Trp-trp-OH vs. Z-Trp-OH: this compound contains two tryptophan residues, making it a dipeptide, whereas Z-Trp-OH is a single amino acid derivative. This difference in structure leads to variations in their biochemical properties and applications.

This compound vs. L-tryptophan: The presence of the benzyloxycarbonyl group in this compound provides additional stability and protection, making it more suitable for specific synthetic and research applications compared to the unmodified L-tryptophan

生物活性

Z-Trp-Trp-OH, also known as Z-Tryptophyl-Tryptophan, is a dipeptide derivative of tryptophan, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, biological significance, and relevant case studies.

- Molecular Formula : C30H28N4O5

- Molecular Weight : 520.56 g/mol

- CAS Number : 14160293

- Density : 1.4 g/cm³

- Boiling Point : 791.1 °C at 760 mmHg

This compound exhibits several biological activities attributed to its structure and the properties of tryptophan residues:

- Antioxidant Activity : Tryptophan and its derivatives are known to act as antioxidants. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Neuroprotective Effects : Research indicates that tryptophan derivatives may influence neurotransmitter synthesis, particularly serotonin, which is vital for mood regulation and cognitive function.

- Immunomodulatory Effects : Tryptophan metabolites can modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Study :

A study conducted on neuronal cell lines demonstrated that this compound significantly increased cell viability under oxidative stress conditions compared to controls. The mechanism was linked to enhanced antioxidant enzyme activity, suggesting a protective role against neurodegeneration. -

Immunomodulation Research :

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This finding supports its potential as an adjunct therapy in managing inflammatory diseases. -

Antioxidant Efficacy :

Experimental models showed that this compound could effectively reduce lipid peroxidation levels in tissues exposed to oxidative agents, indicating its role as a potent antioxidant.

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVSKBFIFVGVSE-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。